molecular formula C12H18N2O B14179145 1-(4-Aminophenyl)azepan-4-ol CAS No. 847455-20-3

1-(4-Aminophenyl)azepan-4-ol

Katalognummer: B14179145
CAS-Nummer: 847455-20-3
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: AWTTVHNWJGYULI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminophenyl)azepan-4-ol is a chemical compound with the molecular formula C11H16N2O. It is characterized by the presence of an azepane ring, which is a seven-membered heterocyclic ring containing one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)azepan-4-ol typically involves the reaction of 4-aminophenyl derivatives with azepane precursors. One common method involves the reduction of 4-nitrophenylazepane using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Aminophenyl)azepan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(4-Aminophenyl)azepan-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 1-(4-Aminophenyl)azepan-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Aminophenyl)azepan-4-ol is unique due to its specific combination of an azepane ring and an aminophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

847455-20-3

Molekularformel

C12H18N2O

Molekulargewicht

206.28 g/mol

IUPAC-Name

1-(4-aminophenyl)azepan-4-ol

InChI

InChI=1S/C12H18N2O/c13-10-3-5-11(6-4-10)14-8-1-2-12(15)7-9-14/h3-6,12,15H,1-2,7-9,13H2

InChI-Schlüssel

AWTTVHNWJGYULI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCN(C1)C2=CC=C(C=C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.